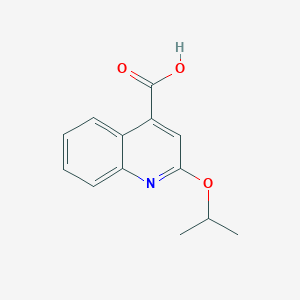

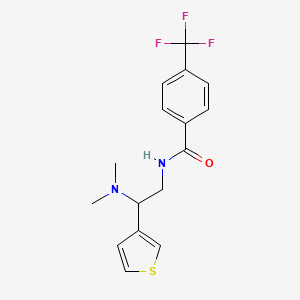

2-(Propan-2-yloxy)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

IPQA can be synthesized through various routes, including the reaction of 2-chloroquinoline with isopropyl alcohol and potassium carbonate, or the reaction of quinoline-2-carboxylic acid with isopropanol and phosphorus pentoxide.Molecular Structure Analysis

The molecular formula of IPQA is C13H13NO3. Its chemical structure consists of a quinoline ring attached to a carboxylic acid and an isopropoxy group.Physical and Chemical Properties Analysis

IPQA has a molecular weight of 231.251 g/mol and a melting point of 254-257°C. It has a weakly acidic pKa of 4.62 and is soluble in organic solvents such as acetonitrile, methanol, and chloroform.Aplicaciones Científicas De Investigación

Molecular Recognition and Chiral Discrimination

- Chiral Solute Recognition: Optically pure derivatives of quinoline, such as 2-(quinolin-8-yloxy)cyclohexan-1-ol, have been utilized as chiral solvating agents. This application is significant for molecular recognition, especially for distinguishing enantiomers of various acids using NMR and fluorescence spectroscopy. The method has practical applications in quantitative determination and analysis (Khanvilkar & Bedekar, 2018).

Antioxidant and Antibacterial Properties

- Synthesis of Phenolic Esters and Amides: Quinoline derivatives have been synthesized with demonstrated in vitro antioxidant and antibacterial activities. Certain compounds show good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. Some derivatives exhibit comparable antibacterial potency to ampicillin against various bacteria (Shankerrao, Bodke, & Mety, 2013).

Chemical Interactions and Binding Abilities

- Binding with Amino and Carboxylic Acids: Quinoline-containing receptors with amide and ester bonds have been synthesized to study their binding abilities with amino acids, carboxylic acids, and mineral acids. These studies involve observing changes in fluorescence intensity, contributing to our understanding of molecular interactions in various chemical contexts (Kalita et al., 2011).

Role in Metal Ion Extraction

- Chelating Ion Exchangers: Quinoline-2-carboxylic acids, with different substituents, have been used to graft onto polymers for extracting metal ions from aqueous solutions. The structure of these acids significantly affects metal ion selectivities, which is crucial for applications like removing cadmium from phosphoric acid (Moberg et al., 1990).

Synthesis and Reactivity Studies

- Condensation and Substitution Reactions: Research on quinoline derivatives, including 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, has contributed to our understanding of their synthesis and reactivity. Electrophilic substitution reactions of these compounds have been explored, providing insights into their chemical behavior (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2-(Propan-2-yloxy)quinoline-4-carboxylic acid are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects can be determined once the compound’s targets and mode of action are identified.

Propiedades

IUPAC Name |

2-propan-2-yloxyquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8(2)17-12-7-10(13(15)16)9-5-3-4-6-11(9)14-12/h3-8H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMQDAXSKBZTQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC2=CC=CC=C2C(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine](/img/structure/B2761102.png)

![N'-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-N-ethylethanediamide](/img/structure/B2761108.png)

![3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine](/img/structure/B2761110.png)

![n-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-1-carboxamide](/img/structure/B2761111.png)

![N-(oxan-4-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2761112.png)

![4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2761116.png)

![N-(4-cyanophenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2761118.png)

![2-Ethyl-5-((4-ethylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2761119.png)

![2,4,5-trimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2761120.png)

![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2761122.png)